N1-((2,5-dimethylfuran-3-yl)methyl)-N2-phenethyloxalamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an oxalyl chloride to form the oxalamide. The furan ring could be introduced through a separate reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring and the amide functional group. The exact structure would depend on the specific substituents attached to these groups.Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the amide functional group and the furan ring . Amides can undergo a variety of reactions, including hydrolysis and reduction . Furan rings can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the furan ring and the amide functional group. For example, it would likely be polar due to the presence of the amide group.Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Amides are often involved in hydrogen bonding interactions in biological systems, so this could be a potential mode of action.
Safety and Hazards
Properties
IUPAC Name |
N'-[(2,5-dimethylfuran-3-yl)methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-10-15(13(2)22-12)11-19-17(21)16(20)18-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSPYBNEKPRTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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